MLS1547

D2 dopamine receptor G protein signaling cAMP inhibition

MLS1547 is the definitive G protein-biased D2R agonist—full G protein signaling (EC50=370 nM) with zero β-arrestin recruitment. Unlike balanced agonists, it enables unambiguous pathway attribution without receptor internalization confounds. Essential for chronic treatment studies and biased signaling research. The prototypical biased D2R scaffold: ≥98% HPLC purity ensures reproducible SAR. Procure MLS1547 for pathway dissection no other D2R agonist can deliver.

Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
Cat. No. B1676676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS1547
SynonymsMLS1547;  MLS-1547;  MLS 1547;  MLS000051547.
Molecular FormulaC19H19ClN4O
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4
InChIInChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2
InChIKeyOPEJNANYABTIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MLS1547 – A G Protein-Biased D2 Dopamine Receptor Agonist for Pathway-Specific Pharmacology


MLS1547 (MLS000051547; 5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) is a synthetic quinoline derivative that functions as a G protein-biased agonist at the dopamine D2 receptor (D2R) [1]. Unlike balanced agonists such as dopamine, MLS1547 selectively activates G protein-mediated signaling (e.g., inhibition of cAMP accumulation) while simultaneously antagonizing β-arrestin recruitment [2]. This functional selectivity enables pathway-specific dissection of D2R signaling with minimal receptor internalization [3].

Why Generic D2 Agonists Cannot Substitute for MLS1547 in Pathway-Specific Studies


Conventional D2 dopamine receptor agonists (e.g., dopamine, pramipexole) activate both G protein and β-arrestin signaling pathways with comparable efficacy, confounding interpretation of pathway-specific contributions to cellular and behavioral outcomes [1]. In contrast, MLS1547 exhibits a pronounced signaling bias: it is a full agonist for G protein-mediated cAMP inhibition yet fails to recruit β-arrestin and acts as an antagonist of dopamine-stimulated β-arrestin recruitment [2]. Substituting a balanced agonist for MLS1547 would introduce β-arrestin-mediated effects—such as receptor internalization and arrestin-dependent kinase activation—that mask or distort G protein-specific readouts [3]. This functional divergence is not predictable from binding affinity alone, as MLS1547 and pramipexole exhibit comparable D2R binding (Ki ~1.2 µM vs. Ki ~1–2 µM) but profoundly different signaling profiles [4].

MLS1547 – Quantitative Comparator Evidence for Scientific Selection


G Protein Signaling Potency: MLS1547 vs. Dopamine vs. Pramipexole

MLS1547 stimulates D2R-mediated G protein signaling with an EC50 of 370 nM (0.37 µM) in a calcium mobilization assay, demonstrating 89.3% of the maximal dopamine response [1]. In comparison, dopamine exhibits an EC50 of 2.5 nM (Emax 101.7%) in the same assay [2], while the balanced agonist pramipexole shows EC50 values of 339–427 nM for D2L/D2S in [35S]GTPγS binding . Although MLS1547 is ~150-fold less potent than dopamine, its Emax of 89.3% confirms near-full G protein efficacy, and its potency is comparable to pramipexole (EC50 339 nM for D2L).

D2 dopamine receptor G protein signaling cAMP inhibition

β-Arrestin Recruitment Antagonism: MLS1547 vs. β-Arrestin-Biased Ligands UNC9975 and UNC9994

MLS1547 does not stimulate β-arrestin-2 recruitment to D2R and instead antagonizes dopamine-stimulated β-arrestin recruitment with an IC50 of 9.9 µM . In stark contrast, β-arrestin-biased ligands such as UNC9975 and UNC9994 potently recruit β-arrestin-2: UNC9975 exhibits an EC50 of 1.1 nM for β-arrestin-2 translocation (Tango assay) [1], and UNC9994 shows EC50 values of 6.1 nM (Tango assay) and 50 nM in alternative β-arrestin recruitment assays [2]. MLS1547's complete lack of β-arrestin agonist activity distinguishes it from both balanced agonists and β-arrestin-biased tools.

β-arrestin recruitment functional selectivity D2R signaling bias

Receptor Internalization: MLS1547 vs. Balanced Agonists

MLS1547 promotes minimal D2R internalization in both HEK293 cells and primary striatal neurons, consistent with its inability to recruit β-arrestin [1]. In contrast, the balanced agonist dopamine induces robust D2R internalization via a β-arrestin-dependent mechanism. Quantitative imaging studies demonstrate that MLS1547-treated cells exhibit receptor internalization levels indistinguishable from vehicle controls, whereas dopamine elicits a >3-fold increase in intracellular receptor puncta [2]. This lack of internalization is a direct consequence of MLS1547's signaling bias and is not observed with any commercially available balanced D2 agonist.

D2R internalization β-arrestin-dependent trafficking primary striatal neurons

Binding Affinity Discrepancy: MLS1547 Ki Variation Across Assay Platforms

MLS1547 exhibits substantial assay-dependent variation in reported D2R binding affinity, with Ki values ranging from 5.9 nM (pKi 8.2) in the IUPHAR database [1] to 1.2 µM (1,200 nM) in the Probes & Drugs portal [2]. This ~200-fold discrepancy highlights the importance of verifying binding parameters under the specific assay conditions employed in a given laboratory. In contrast, structurally related D2R antagonists such as spiperone exhibit consistent sub-nanomolar Ki values across multiple assay platforms [3]. The variability in MLS1547 binding data underscores the need for researchers to empirically validate affinity in their own experimental system rather than relying on a single literature value.

D2R binding affinity radioligand binding assay-dependent pharmacology

MLS1547 – Validated Research and Industrial Application Scenarios


Pathway-Specific Dissection of D2R-Mediated G Protein Signaling

MLS1547 is uniquely suited for experiments requiring selective activation of D2R G protein pathways (cAMP inhibition, calcium mobilization, GIRK channel activation) without concurrent β-arrestin recruitment. Its EC50 of 370 nM for G protein signaling and complete lack of β-arrestin agonist activity [1] enable unambiguous attribution of downstream effects to G protein signaling. This is critical for studies investigating the therapeutic mechanisms of antipsychotic drugs and the pathophysiology of schizophrenia, where G protein and β-arrestin pathways are thought to differentially contribute to efficacy and side effects [2].

Chronic Treatment Paradigms Requiring Sustained D2R Activation Without Desensitization

Because MLS1547 fails to induce β-arrestin-mediated receptor internalization, it is ideal for chronic or long-term treatment studies where receptor desensitization and downregulation would confound results [1]. In primary striatal neurons, MLS1547 promotes negligible D2R internalization compared to dopamine [2], allowing researchers to maintain sustained G protein pathway activation over extended time courses. This property is particularly valuable for in vivo studies of Parkinson's disease and other neurodegenerative conditions where chronic D2R stimulation is required.

Pharmacological Validation of D2R Biased Signaling Hypotheses

MLS1547 serves as a reference G protein-biased tool compound for validating hypotheses about the physiological and therapeutic roles of D2R functional selectivity. Its well-characterized bias profile—near-full G protein efficacy with β-arrestin antagonism [1]—allows researchers to benchmark novel biased ligands and to calibrate computational models of biased agonism. Comparative studies with β-arrestin-biased ligands (e.g., UNC9975, UNC9994) [2] and unbiased agonists (dopamine, pramipexole) using MLS1547 provide a comprehensive framework for understanding the molecular determinants of D2R signaling bias.

Structure-Activity Relationship (SAR) Studies of D2R Biased Agonists

MLS1547 is the prototypical scaffold for a series of G protein-biased D2R agonists, with 24 characterized analogs exhibiting varying degrees of signaling bias [1]. Its well-defined SAR—including the critical role of a hydrophobic moiety interacting with TM5/ECL2 residues [2]—makes MLS1547 an essential reference compound for medicinal chemistry campaigns aimed at developing improved biased D2R ligands. Procurement of high-purity MLS1547 (≥98% by HPLC) ensures reproducibility in SAR studies where trace impurities could confound bias calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLS1547

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.